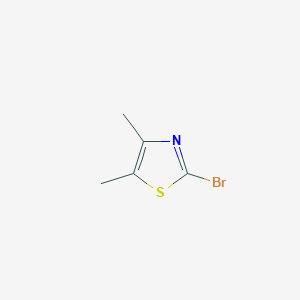

2-Bromo-4,5-dimethylthiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4,5-dimethyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNS/c1-3-4(2)8-5(6)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFNZMRISCENSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433114 | |

| Record name | 2-Bromo-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29947-24-8 | |

| Record name | 2-Bromo-4,5-dimethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethylthiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethylthiazole is a substituted thiazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Thiazole rings are key structural motifs in numerous biologically active compounds, including pharmaceuticals like the antibiotic Penicillin and the anticancer agent Tiazofurin. The introduction of a bromine atom and methyl groups onto the thiazole core provides valuable handles for further chemical modification, making this compound a versatile building block in the synthesis of more complex molecules. This document provides a comprehensive overview of its known physicochemical properties, supported by detailed experimental protocols for their determination.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 29947-24-8 | [1] |

| Molecular Formula | C₅H₆BrNS | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| Physical Form | Data not available | |

| Melting Point | Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 153-155 °C) | [2] |

| Boiling Point | Data not available (Isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 188-190 °C at 745 Torr) | [2] |

| Density | Data not available (Predicted for isomer 5-Bromo-2,4-dimethyl-1,3-thiazole: 1.589 ± 0.06 g/cm³) | [2] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF.[3] Low solubility is expected in non-polar solvents.[3] | |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid state. It serves as a crucial indicator of purity, with pure crystalline compounds typically exhibiting a sharp melting range of 0.5-1.0°C.

Methodology (Capillary Method):

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[4][5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[4] This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil) or a calibrated melting point apparatus.

-

Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range represents the melting point of the sample.[6][7] For accurate results, the determination should be repeated with fresh samples until consistent values are obtained.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]

Methodology (Micro Scale):

-

Sample Preparation: A small volume (less than 0.5 mL) of the liquid is placed in a small test tube or vial.[9]

-

Capillary Inversion: A melting point capillary tube is sealed at one end and placed, open-end down, into the liquid sample.[8][9]

-

Apparatus Setup: The sample tube is attached to a thermometer and heated in a Thiele tube or similar apparatus.[9][10]

-

Heating and Observation: The sample is heated until a continuous and rapid stream of bubbles emerges from the inverted capillary tube.[8][9] The heat is then removed.

-

Data Recording: The temperature is recorded at the exact moment the bubbling stops and the liquid begins to be drawn back into the capillary tube. This temperature is the boiling point of the liquid.[8][9] The atmospheric pressure should also be recorded.[9]

Density Measurement

Density is the mass of a substance per unit of volume (typically g/mL or g/cm³ for chemical compounds).[11][12]

Methodology (Liquid Compound by Volumetric Flask):

-

Initial Mass: An empty, clean, and dry volumetric flask of a known volume (e.g., 1.00 mL) is weighed accurately on an analytical balance.[11]

-

Sample Addition: The compound, if liquid, is carefully added to the flask up to the calibration mark.

-

Final Mass: The flask containing the compound is weighed again.

-

Calculation: The mass of the compound is determined by subtracting the initial mass of the empty flask from the final mass. The density is then calculated by dividing the mass of the compound by the known volume of the flask.[11][12]

Methodology (Solid Compound by Liquid Displacement):

-

Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble, and the initial volume is recorded.

-

Sample Addition: A known mass of the solid compound is carefully added to the graduated cylinder, ensuring it is fully submerged.

-

Final Volume: The new volume in the graduated cylinder is recorded.

-

Calculation: The volume of the solid is the difference between the final and initial volume readings. The density is calculated by dividing the mass of the solid by its determined volume.[12]

Solubility Determination

Solubility is a qualitative measure of the ability of a solid, liquid, or gaseous solute to dissolve in a solvent to form a homogeneous solution.

Methodology (Qualitative):

-

Sample and Solvent: A small, measured amount of the compound (e.g., 25 mg) is placed in a test tube.[13]

-

Solvent Addition: A measured volume of the chosen solvent (e.g., 0.75 mL of water, ethanol, DMSO, etc.) is added in small portions.[13]

-

Observation: After each addition, the test tube is vigorously shaken.[13][14] The compound is considered soluble if it completely dissolves to form a clear solution.

-

Classification: The solubility can be classified as very soluble, soluble, or insoluble based on the amount of solvent required to dissolve the sample.[13] For water-insoluble compounds, further tests with aqueous acid (5% HCl) and base (5% NaOH, 5% NaHCO₃) can be performed to identify acidic or basic functional groups.[15][16]

Visualizations

General Synthetic Workflow for Brominated Thiazoles

As this compound is primarily a synthetic building block, no specific biological signaling pathways are associated with it in the literature. The following diagram illustrates a generalized synthetic workflow for producing brominated thiazole derivatives, which could be adapted for the synthesis of the title compound. This process often involves the formation of a thiazole ring followed by a regioselective bromination step.[17][18][19][20]

References

- 1. usbio.net [usbio.net]

- 2. 28599-52-2 CAS MSDS (5-BROMO-2,4-DIMETHYL-1,3-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. byjus.com [byjus.com]

- 6. jove.com [jove.com]

- 7. pennwest.edu [pennwest.edu]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. cdn.juniata.edu [cdn.juniata.edu]

- 11. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 12. chm.uri.edu [chm.uri.edu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. researchgate.net [researchgate.net]

- 15. scribd.com [scribd.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. lookchem.com [lookchem.com]

An In-depth Technical Guide to 2-Bromo-4,5-dimethylthiazole (CAS: 29947-24-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its physicochemical properties, outlines a probable synthetic route based on the well-established Hantzsch thiazole synthesis, and discusses its potential applications in drug discovery by drawing parallels with structurally related thiazole derivatives. While specific experimental data for this compound is limited in publicly available literature, this guide consolidates existing knowledge on related structures to provide a foundational resource for researchers.

Chemical and Physical Properties

This compound is a halogenated thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, and it serves as a scaffold in numerous biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29947-24-8 | N/A |

| Molecular Formula | C₅H₆BrNS | N/A |

| Molecular Weight | 192.08 g/mol | N/A |

| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |

| Boiling Point | Not specified | N/A |

| Melting Point | Not specified | N/A |

| Density | Not specified | N/A |

| Solubility | Expected to be soluble in common organic solvents | N/A |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Hantzsch Thiazole Synthesis

The most probable synthetic route to this compound involves the reaction of 3-bromo-2-butanone with thioacetamide .

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the Hantzsch thiazole synthesis and has not been experimentally validated for this specific compound.

Step 1: Synthesis of 3-Bromo-2-butanone (CAS: 814-75-5)

3-Bromo-2-butanone is a key intermediate.[1] It can be synthesized by the bromination of 2-butanone.

-

Materials: 2-butanone, Bromine, Acetic acid.

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve 2-butanone in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-bromo-2-butanone.

-

Purify the product by vacuum distillation.

-

Step 2: Synthesis of this compound

-

Materials: 3-bromo-2-butanone, Thioacetamide, Ethanol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thioacetamide (1.1 equivalents) in ethanol.

-

To this solution, add 3-bromo-2-butanone (1 equivalent).

-

Heat the reaction mixture to reflux for several hours.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature and neutralize with a weak base (e.g., saturated sodium bicarbonate solution).

-

The product may precipitate out of the solution. If not, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by vacuum distillation.

-

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features |

| ¹H NMR | - Two singlets in the aliphatic region (around 2.2-2.5 ppm) corresponding to the two methyl groups attached to the thiazole ring. |

| ¹³C NMR | - Signals for the two methyl carbons. - Signals for the quaternary carbons of the thiazole ring, including the carbon bearing the bromine atom. |

| Mass Spec. | - A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom. |

| IR Spec. | - C-H stretching vibrations of the methyl groups. - C=N and C=C stretching vibrations characteristic of the thiazole ring. - C-Br stretching vibration. |

Potential Applications in Drug Development

The thiazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of clinically used drugs with diverse therapeutic applications. These include anticancer, antibacterial, antifungal, and anti-inflammatory agents. The bromine atom on the this compound scaffold serves as a versatile synthetic handle for the introduction of various functional groups through cross-coupling reactions, allowing for the generation of libraries of novel compounds for biological screening.

Potential Signaling Pathway Involvement

Thiazole derivatives have been shown to interact with a variety of biological targets and signaling pathways. While the specific targets of this compound are unknown, related compounds have been implicated in the modulation of several key pathways.

Experimental Workflow for Biological Evaluation

For researchers interested in exploring the biological activities of this compound, a general workflow for initial screening is proposed.

Conclusion

This compound represents a valuable, yet underexplored, building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this molecule is scarce, this guide provides a solid foundation for researchers by outlining its properties, proposing a viable synthetic route, and highlighting its potential in drug discovery based on the rich chemistry and biology of the thiazole scaffold. Further research is warranted to synthesize and characterize this compound and to explore the biological activities of its derivatives.

References

Synthesis of 2-Bromo-4,5-dimethylthiazole from 3-Bromo-2-butanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust two-step synthetic route to obtain 2-bromo-4,5-dimethylthiazole, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the well-established Hantzsch thiazole synthesis, reacting 3-bromo-2-butanone with thiourea to yield the intermediate, 2-amino-4,5-dimethylthiazole. This intermediate is subsequently converted to the final product via a Sandmeyer-type bromination. This guide presents detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful execution of this synthesis in a laboratory setting.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 3-bromo-2-butanone is efficiently achieved through a two-step process:

-

Hantzsch Thiazole Synthesis: This initial step involves the cyclocondensation of an α-haloketone (3-bromo-2-butanone) with a thioamide (thiourea). This reaction, first described by Arthur Hantzsch in 1887, is a cornerstone of thiazole synthesis.[1] The reaction proceeds to form the stable, aromatic 2-amino-4,5-dimethylthiazole.

-

Sandmeyer-Type Bromination: To introduce the bromine atom at the 2-position, the amino group of the intermediate is diazotized and subsequently displaced by a bromide ion. This transformation is a variation of the classic Sandmeyer reaction, a powerful method for the conversion of aromatic amines to aryl halides.[2][3][4]

Experimental Protocols

Step 1: Synthesis of 2-Amino-4,5-dimethylthiazole

This procedure is adapted from the well-established Hantzsch synthesis of 2-amino-4-methylthiazole.[5]

Materials:

-

3-Bromo-2-butanone

-

Thiourea

-

Ethanol

-

Sodium hydroxide (solid)

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 equivalent) in ethanol.

-

To the stirred suspension, add 3-bromo-2-butanone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add solid sodium hydroxide to the stirred mixture until the solution is basic. This will neutralize the hydrobromide salt of the product and facilitate its extraction.

-

Extract the product into diethyl ether (3 x volume of the reaction mixture).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude 2-amino-4,5-dimethylthiazole.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data for Step 1:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Crystalline solid |

| Purity (by NMR/LC-MS) | >95% after purification |

Step 2: Synthesis of this compound

This protocol is based on the Sandmeyer-type bromination of 2-aminothiazole derivatives.[6][7]

Materials:

-

2-Amino-4,5-dimethylthiazole

-

Copper(I) bromide (CuBr)

-

n-Butyl nitrite

-

Acetonitrile

-

Ethyl acetate

-

Aqueous ammonia solution (0.1 M)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-amino-4,5-dimethylthiazole (1.0 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.

-

To the stirred solution, add n-butyl nitrite (1.5 equivalents) at room temperature.

-

Heat the reaction mixture to 60 °C and maintain this temperature for 15-30 minutes. The reaction progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a 0.1 M aqueous ammonia solution to remove copper salts.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate).

Quantitative Data for Step 2:

| Parameter | Expected Value |

| Yield | 80-95% |

| Appearance | Oil or low-melting solid |

| Purity (by NMR/GC-MS) | >98% after purification |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ~2.3 (s, 3H, CH₃), ~2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ~12.0 (CH₃), ~14.0 (CH₃), ~115.0 (C4), ~140.0 (C2), ~150.0 (C5) |

| Mass Spec (EI-MS) | m/z: [M]⁺ and [M+2]⁺ isotopic pattern characteristic of a monobrominated compound. |

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key mechanistic steps and the overall experimental workflow.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Caption: Mechanism of the Sandmeyer-Type Bromination.

Caption: Overall Experimental Workflow for the Synthesis.

Safety Considerations

-

3-Bromo-2-butanone is a lachrymator and should be handled in a well-ventilated fume hood.

-

Thiourea is a suspected carcinogen; appropriate personal protective equipment (PPE), including gloves and a lab coat, should be worn.

-

n-Butyl nitrite is flammable and should be handled with care, away from ignition sources.

-

Standard laboratory safety practices should be followed throughout the synthesis, including the use of safety glasses.

Conclusion

The synthetic route detailed in this guide provides a reliable and high-yielding pathway to this compound from readily available starting materials. The Hantzsch thiazole synthesis and the subsequent Sandmeyer-type bromination are robust reactions that can be readily implemented in a standard organic chemistry laboratory. The provided protocols, quantitative data, and mechanistic diagrams offer a comprehensive resource for researchers and professionals engaged in the synthesis of novel thiazole-based compounds for various applications.

References

- 1. lookchem.com [lookchem.com]

- 2. Sandmeyer Reaction [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nsd.pku.edu.cn [nsd.pku.edu.cn]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

"2-Bromo-4,5-dimethylthiazole" molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental physicochemical properties of 2-Bromo-4,5-dimethylthiazole, a heterocyclic organic compound. The information presented herein is intended to support researchers and professionals in various scientific disciplines, including medicinal chemistry, materials science, and synthetic organic chemistry.

Core Molecular Data

The essential molecular identifiers and properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and computational modeling.

| Parameter | Value | Reference |

| Molecular Formula | C5H6BrNS | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

| CAS Number | 29947-24-8 | [1] |

Experimental Protocols and Biological Activity

Structural Representation

The logical relationship between the compound's name and its constituent chemical moieties can be visualized as follows. This diagram illustrates the key functional groups that comprise the this compound molecule.

Caption: Logical breakdown of this compound's nomenclature.

References

Solubility Profile of 2-Bromo-4,5-dimethylthiazole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4,5-dimethylthiazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document compiles available solubility data, presents detailed experimental protocols for solubility determination and synthesis, and includes visual workflows to aid in laboratory procedures.

Quantitative Solubility Data

For comparison, the solubility of other brominated thiazole derivatives is summarized in the table below. It is important to note that these are not direct solubility values for this compound and should be used as a general guide.

| Compound | Solvent | Solubility |

| (2-bromo-4-methylthiazol-5-yl)methanol | Methanol | Moderately Soluble |

| (2-bromo-4-methylthiazol-5-yl)methanol | Ethyl Acetate | Moderately Soluble |

| 5-Bromo-2-thiazolecarboxaldehyde | Organic Solvents | Soluble |

| 2-bromo-5-nitro-thiazole | DMSO | Likely Soluble |

| 2-bromo-5-nitro-thiazole | DMF | Likely Soluble |

Experimental Protocols

Given the lack of specific quantitative data, researchers will likely need to determine the solubility of this compound experimentally. The following protocols provide standardized methods for such determinations, as well as for the synthesis of related compounds.

Protocol for Determining Solubility of an Organic Compound

This protocol outlines a general procedure for determining the solubility of a compound like this compound in a given solvent.

Materials:

-

This compound

-

Selected organic solvents (e.g., methanol, ethanol, DMSO, dichloromethane, ethyl acetate, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer, NMR)

Procedure:

-

Preparation of Saturated Solutions (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a test tube or vial. The excess solid should be clearly visible.

-

Seal the container to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer for a short period to ensure good initial mixing.

-

Place the container in a temperature-controlled shaker or water bath set to a specific temperature (e.g., 25 °C) to reach equilibrium. The time to reach equilibrium can vary and may take 24 hours or longer.

-

After the equilibration period, allow the undissolved solid to settle.

-

-

Sample Analysis:

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a syringe fitted with a filter to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the analytical data, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Synthesis of Substituted Thiazoles: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a common and versatile method for preparing thiazole derivatives.[3][4][5][6] The following is a representative protocol for the synthesis of 2-amino-4-phenylthiazole, which can be adapted for other substituted thiazoles.[3][7]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium carbonate (Na₂CO₃) solution

-

20 mL scintillation vial or round-bottom flask

-

Stir bar and hot plate

-

Buchner funnel and side-arm flask

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[3]

-

Add methanol (5 mL) and a stir bar.[3]

-

Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for 30 minutes.[3]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[3]

-

Pour the reaction contents into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[3]

-

Collect the precipitated product by vacuum filtration using a Buchner funnel.[3]

-

Wash the filter cake with water.[3]

-

Dry the collected solid to obtain the desired thiazole product.[3]

Bromination of Thiazoles

Bromination is a key reaction for functionalizing the thiazole ring. The position of bromination is influenced by the existing substituents on the ring. The following is a general procedure for the bromination of a thiazole derivative.

Materials:

-

Thiazole derivative

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Appropriate solvent (e.g., acetic acid, chloroform)

-

Ice bath

-

Sodium bicarbonate or sodium carbonate solution for neutralization

Procedure:

-

Dissolve the thiazole derivative (1 equivalent) in a suitable solvent (e.g., acetic acid) in a reaction flask.[8]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 to 1.1 equivalents) in the same solvent to the cooled reaction mixture with stirring. The temperature should be maintained at a low level during the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature or as required, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into ice water.

-

Neutralize the solution with a base, such as sodium bicarbonate, until the pH is neutral or slightly basic.

-

The brominated product may precipitate out and can be collected by filtration. If the product is soluble in the aqueous layer, it can be extracted with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate key experimental workflows and reaction pathways relevant to the study of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: The Hantzsch synthesis pathway for thiazole derivatives.

Caption: A typical workflow for the bromination of a thiazole.

References

"2-Bromo-4,5-dimethylthiazole" safety data sheet and handling precautions

A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for this compound (CAS No: 29947-24-8). Due to the limited availability of a detailed Safety Data Sheet (SDS) for this specific compound, this guide incorporates safety protocols and hazard information from structurally related bromothiazole derivatives to ensure a thorough and prudent approach to its handling in a laboratory setting.

Hazard Identification and Classification

While a specific GHS classification for this compound is not widely published, data from analogous brominated thiazoles indicate that it should be handled as a hazardous substance. The primary hazards associated with similar compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some related compounds are also suspected of causing genetic defects.

GHS Hazard Statements for Related Bromothiazoles:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects (classification for a related compound).

Precautionary Statements (P-Statements): A comprehensive set of precautionary statements should be followed to minimize risk.

-

Prevention: P201, P202, P261, P264, P271, P280

-

Response: P302+P352, P304+P340+P312, P305+P351+P338, P308+P313

-

Storage: P403+P233, P405

-

Disposal: P501

Quantitative Data Summary

Quantitative toxicological and extensive physical property data for this compound are not thoroughly investigated or publicly available. The tables below summarize the available information for the target compound and a related substance for reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 29947-24-8 | [2] |

| Molecular Formula | C5H6BrNS | [2] |

| Molecular Weight | 192.08 g/mol | [2] |

Table 2: Hazard Classifications for Structurally Similar Bromothiazoles

| Hazard Class | Category | Compound Reference |

| Acute Toxicity, Oral | Category 4 | 2-Bromo-4-methylthiazole |

| Skin Corrosion/Irritation | Category 2 | 2-Bromothiazole[1] |

| Serious Eye Damage/Irritation | Category 1 / 2 | 2-Bromo-4-methylthiazole / 2-Bromothiazole[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | 2-Bromothiazole[1] |

Note: This data is for related compounds and should be used as a precautionary reference.

Experimental and Handling Protocols

Specific experimental protocols for determining the toxicological properties of this compound are not detailed in standard safety data sheets. The handling procedures outlined below are derived from best practices for managing hazardous chemicals in a laboratory setting and the specific precautions listed for related bromothiazoles.

3.1. Engineering Controls

-

Work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3]

-

Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]

3.2. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles and/or a face shield that conform to EN166 (EU) or NIOSH (US) standards.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[3] Always inspect gloves for integrity before use. A flame-retardant lab coat or protective clothing is mandatory to prevent skin contact.[3]

-

Respiratory Protection: If working outside of a fume hood or if dust/aerosol generation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][6] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended.[3]

3.3. Safe Handling Workflow The following workflow outlines the critical steps for safely handling this compound from preparation to disposal.

Caption: Safe Handling Workflow for this compound.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, call a POISON CENTER or doctor.[7]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[8] If skin irritation occurs, seek medical advice.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[6]

-

If Swallowed: Rinse mouth.[7] Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]

-

Hazardous Combustion Products: Decomposition under fire conditions may produce carbon oxides (CO, CO2), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide gas.[4]

-

Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][9]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[7] Ensure adequate ventilation. Avoid breathing dust or vapors and prevent contact with skin and eyes.[7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[3][8]

-

Containment and Cleanup: For spills, collect, bind, and pump off the material if possible. Absorb with an inert material (e.g., sand, diatomite) and place in a suitable, closed container for disposal.[7]

Stability and Reactivity

-

Chemical Stability: Stable under recommended storage conditions.[4][6]

-

Conditions to Avoid: Incompatible products, excess heat, and the formation of dust.[6]

-

Incompatible Materials: Strong oxidizing agents.[6]

-

Hazardous Decomposition Products: As mentioned, fire conditions can lead to the formation of hazardous gases such as NOx, SOx, COx, and hydrogen bromide.[4][6]

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is -20°C.[2] Keep away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: All waste materials contaminated with this compound must be treated as hazardous waste.[3] Dispose of the contents and container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[6] Do not allow the chemical to enter the environment.[8]

References

- 1. fishersci.co.uk [fishersci.co.uk]

- 2. usbio.net [usbio.net]

- 3. benchchem.com [benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

Navigating the Stability of 2-Bromo-4,5-dimethylthiazole: A Technical Guide for Researchers

An in-depth examination of the storage, handling, and potential degradation pathways of 2-Bromo-4,5-dimethylthiazole, providing researchers and drug development professionals with a comprehensive guide to ensure the integrity of this key chemical intermediate.

Introduction

This compound is a substituted thiazole derivative that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other biologically active molecules. The inherent reactivity of the bromo-thiazole moiety, essential for its synthetic utility, also presents challenges regarding its stability and storage. This technical guide provides a detailed overview of the recommended storage conditions, stability profile, and best practices for handling this compound to ensure its quality and reliability in research and development settings. While specific quantitative stability data for this compound is not extensively available in published literature, this guide synthesizes information from safety data sheets, supplier recommendations, and knowledge of related chemical structures to provide a robust framework for its management.

Storage Conditions

Proper storage is paramount to preserving the integrity of this compound. The consensus from various suppliers and safety data sheets indicates that this compound is sensitive to atmosphere, temperature, and potentially light.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C or -20°C | Refrigeration or freezing minimizes the rate of potential degradation reactions. The discrepancy in recommended temperatures from different suppliers suggests that for long-term storage, -20°C is preferable. |

| Atmosphere | Inert Atmosphere (e.g., Argon or Nitrogen) | The thiazole ring and the carbon-bromine bond can be susceptible to reactions with atmospheric oxygen and moisture. An inert atmosphere prevents oxidative degradation and hydrolysis. |

| Light | Protect from sunlight | Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, such as homolytic cleavage of the C-Br bond. |

| Container | Tightly sealed, opaque or amber glass vial | Prevents exposure to air, moisture, and light. Glass is generally preferred for its inertness. |

Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. While a formal stability study for this specific compound is not publicly available, an understanding of the reactivity of the thiazole ring and organobromine compounds allows for the prediction of potential degradation pathways.

General Stability

Under the recommended storage conditions (refrigerated or frozen, under an inert atmosphere, and protected from light), this compound is considered to be stable. A safety data sheet from Fluorochem explicitly states that the compound is "Stable under recommended storage conditions". However, deviations from these conditions can lead to degradation.

Potential Degradation Pathways

Based on the chemical nature of this compound and information on similar compounds, the following degradation pathways are plausible:

-

Hydrolysis: The carbon-bromine bond can be susceptible to hydrolysis, particularly in the presence of moisture and at elevated temperatures. This would lead to the formation of 4,5-dimethylthiazol-2-ol.

-

Oxidation: The electron-rich thiazole ring may be prone to oxidation, especially with prolonged exposure to atmospheric oxygen. This could result in the formation of various oxidized byproducts, potentially including N-oxides or ring-opened products.

-

Photodegradation: Exposure to light, particularly in the UV spectrum, can induce the formation of radical species, leading to a complex mixture of degradation products.

-

Thermal Decomposition: At elevated temperatures, the compound may undergo decomposition. The specific products would depend on the conditions, but could involve fragmentation of the thiazole ring.

The following diagram illustrates the potential degradation pathways for this compound.

Caption: Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring a high degree of certainty regarding the stability of this compound for a specific application, conducting a formal stability study is recommended. The following protocols are provided as a general framework and should be adapted to the specific laboratory conditions and analytical capabilities.

Forced Degradation Study Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and develop stability-indicating analytical methods.

Table 2: Protocol for a Forced Degradation Study of this compound

| Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol). 2. Mix 1 mL of this solution with 1 mL of 0.1 M HCl. 3. Heat the mixture at 60°C for 24 hours. 4. Cool the solution and neutralize with 0.1 M NaOH prior to analysis. |

| Base Hydrolysis | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. 2. Mix 1 mL of this solution with 1 mL of 0.1 M NaOH. 3. Heat the mixture at 60°C for 24 hours. 4. Cool the solution and neutralize with 0.1 M HCl prior to analysis. |

| Oxidative Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable organic solvent. 2. Mix 1 mL of this solution with 1 mL of 3% H₂O₂. 3. Keep the mixture at room temperature for 24 hours. |

| Thermal Degradation | 1. Place a known quantity of solid this compound in a vial. 2. Heat the solid at 105°C for 48 hours. 3. Dissolve the solid in a suitable solvent for analysis. |

| Photolytic Degradation | 1. Prepare a 1 mg/mL solution of this compound in a suitable solvent. 2. Expose the solution to a calibrated light source (e.g., UV at 254 nm and visible light) for a defined period. 3. Analyze the solution, protecting it from further light exposure. |

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis. A C18 column with a gradient elution of water and acetonitrile (both potentially containing a modifier like formic acid or trifluoroacetic acid) is a good starting point for method development. UV detection at a wavelength where this compound has significant absorbance should be used.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information, which can be used to elucidate their chemical structures.

The following diagram outlines a general workflow for conducting a stability study of this compound.

Caption: General Workflow for a Stability Study.

Recommended Handling Procedures

Given the sensitivity of this compound, proper handling techniques are essential to prevent degradation and ensure the safety of the researcher.

-

Inert Atmosphere Handling: For transferring and weighing the compound, it is highly recommended to use a glove box or Schlenk line with an inert atmosphere (argon or nitrogen). This minimizes exposure to air and moisture.

-

Avoid Contamination: Use clean, dry glassware and spatulas. Avoid introducing any impurities that could catalyze degradation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. Consult the Safety Data Sheet (SDS) for specific handling precautions.

The following diagram illustrates the logical relationship for proper handling and storage to maintain compound stability.

Caption: Key Factors for Maintaining Compound Stability.

Conclusion

While this compound is a stable compound when stored under the recommended conditions of low temperature, inert atmosphere, and protection from light, its inherent reactivity necessitates careful handling and storage to prevent degradation. For applications where purity is critical, researchers should consider performing stability assessments using the protocols outlined in this guide. By adhering to these best practices, scientists and drug development professionals can ensure the quality and reliability of this compound in their synthetic endeavors, ultimately contributing to the successful advancement of their research and development projects.

Spectroscopic Data for 2-Bromo-4,5-dimethylthiazole: A Technical Overview

While information exists for structurally similar compounds, such as various brominated and methylated thiazole derivatives, a complete and specific dataset for 2-Bromo-4,5-dimethylthiazole could not be located. The synthesis and characterization of this specific molecule may have been performed, but the detailed spectroscopic data has not been published or indexed in the searched scientific repositories.

For researchers, scientists, and drug development professionals requiring this information, the synthesis of this compound followed by empirical spectroscopic analysis would be the most reliable path forward. This would involve a synthetic route, likely starting from 4,5-dimethylthiazole and employing a suitable brominating agent, followed by purification and characterization using standard spectroscopic techniques.

General Experimental Protocols for Spectroscopic Analysis

Below are generalized experimental protocols that would be suitable for the characterization of this compound upon its synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, confirming the substitution pattern.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Expected signals would include two singlets for the two non-equivalent methyl groups. The chemical shifts of these signals would be influenced by the bromine atom and the thiazole ring.

-

-

¹³C NMR Spectroscopy:

-

Acquire the proton-decoupled ¹³C NMR spectrum on the same instrument, operating at the corresponding carbon frequency (e.g., 75 MHz for a 300 MHz spectrometer).

-

Typical parameters include a 45-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Expected signals would correspond to the two methyl carbons and the three carbons of the thiazole ring (C2, C4, and C5). The carbon attached to the bromine (C2) would likely appear at a characteristic chemical shift.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups and characteristic vibrations of the molecule.

Methodology:

-

Sample Preparation: Prepare the sample using either the KBr pellet method or as a thin film on a salt plate (e.g., NaCl or KBr). For the KBr method, mix a small amount of the compound with dry KBr powder and press it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

C-H stretching vibrations of the methyl groups are expected around 2900-3000 cm⁻¹.

-

C=N stretching of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region.

-

C=C stretching of the thiazole ring would be observed in the 1500-1600 cm⁻¹ region.

-

C-Br stretching vibrations typically appear in the fingerprint region, below 700 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the resulting ions.

-

Expected Results:

-

The molecular ion peak (M⁺) should be observed, and due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M⁺+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes will be a key diagnostic feature.

-

Fragmentation patterns would likely involve the loss of the bromine atom and cleavage of the methyl groups.

-

Logical Workflow for Spectroscopic Analysis

The general workflow for obtaining and analyzing the spectroscopic data for a synthesized compound like this compound is illustrated in the following diagram.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The 2-Bromo-4,5-dimethylthiazole Scaffold: A Technical Guide to its Potential Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug discovery. The introduction of specific substituents onto the thiazole ring allows for the fine-tuning of its pharmacological profile, leading to the development of potent and selective therapeutic agents.[4][5] This technical guide focuses on the potential biological activities of the 2-Bromo-4,5-dimethylthiazole scaffold, a promising starting point for the design of novel therapeutics. While direct experimental data for this specific molecule is limited in publicly available literature, this document synthesizes findings from structurally related compounds to provide a comprehensive overview of its potential in antimicrobial, anticancer, and enzyme inhibitory applications.

Potential Biological Activities

Based on structure-activity relationship (SAR) studies of analogous thiazole derivatives, the this compound scaffold is anticipated to exhibit a range of biological activities. The presence of a bromine atom at the 2-position, a known pharmacophore in various bioactive molecules, combined with the lipophilic dimethyl substitution at the 4 and 5-positions, suggests the potential for enhanced cell permeability and target engagement.

Antimicrobial Activity

Thiazole derivatives are well-established as potent antimicrobial agents.[3] The incorporation of a halogen, such as bromine, into the thiazole ring has been shown to enhance antimicrobial potency. It is hypothesized that the this compound scaffold could exhibit significant activity against a range of bacterial and fungal pathogens.

Table 1: Antimicrobial Activity of Structurally Related Thiazole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 2-azidobenzothiazole derivative (2d) | Enterococcus faecalis | 8 | [6] |

| 2-azidobenzothiazole derivative (2d) | Staphylococcus aureus | 8 | [6] |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 7) | Staphylococcus aureus | 43.3–86.7 (µM) | [7] |

| 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Compound 12) | Methicillin-resistant Staphylococcus aureus (MRSA) | 67.5–135.1 (µM) | [7] |

| 2-(Furan-2-yl)-4-methylbenzo[d]thiazole | Salmonella typhimurium | 25-50 | [8] |

Anticancer Activity

The thiazole scaffold is a key component of several approved anticancer drugs, including the kinase inhibitor Dasatinib. Derivatives of 2-bromothiazole and 4,5-dimethylthiazole have shown promise in preclinical cancer studies. The proposed mechanisms of action often involve the inhibition of critical signaling pathways, such as those mediated by protein kinases, and the induction of apoptosis.

Table 2: Anticancer Activity of Structurally Related Thiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (4b) | MCF-7 (Breast) | 31.5 ± 1.91 | [1] |

| (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one (4b) | HepG2 (Liver) | 51.7 ± 3.13 | [1] |

| 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-4-(p-tolyl)thiazole (3c) | MCF-7 (Breast) | 13.66 | [2] |

| 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazineyl)-4-(p-tolyl)thiazole (3c) | MDA-MB-231 (Breast) | 17.1 | [2] |

| 2-acetyl-4-(p-tolyl)thiazole (4) | MCF-7 (Breast) | 5.73 | [2] |

| 2-acetyl-4-(p-tolyl)thiazole (4) | MDA-MB-231 (Breast) | 12.15 | [2] |

| 2-Amino-5-bromo-4-t-butylthiazole (Hypothetical) | MCF-7 (Breast) | 8 | [4] |

| 2-Amino-5-bromo-4-t-butylthiazole (Hypothetical) | A549 (Lung) | 12 | [4] |

| 2-Amino-5-bromo-4-t-butylthiazole (Hypothetical) | HCT116 (Colon) | 10 | [4] |

Enzyme Inhibition

The thiazole nucleus serves as a versatile scaffold for the design of enzyme inhibitors targeting a variety of enzyme classes, including kinases and cholinesterases. The 2-bromo substituent can act as a key interaction point within the enzyme's active site, potentially leading to potent and selective inhibition.

Table 3: Enzyme Inhibitory Activity of Structurally Related Thiazole Derivatives

| Compound/Derivative Class | Enzyme Target | Inhibition Constant (Ki or IC50) | Reference |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 µM | [5] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 µM | [5] |

| Thiazole derivative (4c) | VEGFR-2 | IC50: 0.15 µM | [1] |

| Thiazole derivative (4) | VEGFR-2 | IC50: 0.093 µM | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological evaluation of the this compound scaffold.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

-

Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate.

-

Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This spectrophotometric method measures AChE activity.

-

Reagent Preparation:

-

50 mM Tris-HCl buffer, pH 8.0.

-

10 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in buffer.

-

10 mM Acetylthiocholine iodide (ATCI) in buffer.

-

AChE solution in buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add 125 µL of Tris-HCl buffer, 25 µL of ATCI, 50 µL of DTNB, and 25 µL of the test compound at various concentrations.

-

Initiate the reaction by adding 25 µL of the AChE solution.

-

Measure the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. The Ki value can be determined by constructing a Dixon plot.

VEGFR-2 Kinase Assay

This assay measures the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) kinase activity.

-

Assay Components: Recombinant human VEGFR-2, kinase buffer, ATP, and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).

-

Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the test compound at various concentrations, and the substrate in the kinase buffer.

-

Reaction Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using an antibody that specifically recognizes the phosphorylated substrate, followed by a secondary detection method such as luminescence or fluorescence.

-

Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the compound concentration.

Visualizations

Experimental Workflows and Signaling Pathways

Caption: Workflow for MIC determination using the broth microdilution method.

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Caption: Simplified VEGFR-2 signaling pathway and potential point of inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potential applications in treating infectious diseases and cancer. The compiled data from structurally related compounds strongly suggest that this scaffold is likely to possess significant antimicrobial, anticancer, and enzyme inhibitory activities. The provided experimental protocols offer a robust framework for the biological evaluation of derivatives based on this core structure. Further synthesis and screening of a focused library of this compound analogs are warranted to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-4,5-dimethylthiazole for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-4,5-dimethylthiazole, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. The document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in the synthesis of biologically active molecules, particularly kinase inhibitors.

Commercial Availability and Supplier Information

This compound (CAS No. 29947-24-8) is commercially available from a range of chemical suppliers catering to the research and development sector. It is typically offered in various quantities with high purity, suitable for synthetic chemistry applications.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Storage | Notes |

| Santa Cruz Biotechnology | 29947-24-8 | C₅H₆BrNS | 192.08 g/mol | Highly Purified | -20°C[1] | Pricing available upon login.[1] |

| Aladdin Scientific | 29947-24-8 | C₅H₆BrNS | 192.1 g/mol | min 98% | - | Listed as a "Protein Degrader Building Block".[2] |

| Ambeed | 29947-24-8 | C₅H₆BrNS | 192.08 g/mol | - | - | NMR, HPLC, LC-MS, and UPLC data are noted as being available.[3] |

| BLD Pharm | 1559060-02-4 | - | - | - | - | Lists the hydrobromide salt of the title compound.[4] |

Physicochemical and Spectroscopic Data

Detailed experimental data for this compound is not widely published. However, data for structurally related compounds can provide valuable reference points.

Table 2.1: Known Properties of this compound

| Property | Value | Source |

| CAS Number | 29947-24-8 | [1] |

| Molecular Formula | C₅H₆BrNS | [1] |

| Molecular Weight | 192.08 g/mol | [1] |

Table 2.2: Physical Properties of a Structural Isomer: 5-Bromo-2,4-dimethyl-1,3-thiazole (CAS: 28599-52-2)

| Property | Value | Source |

| Melting Point | 153-155 °C | [5] |

| Boiling Point | 188-190 °C (at 745 Torr) | [5] |

| Density | 1.589 g/cm³ (Predicted) | [5] |

Synthesis and Experimental Protocols

The synthesis of substituted thiazoles is a well-established field in organic chemistry. While a specific protocol for this compound is not detailed in the available literature, its synthesis can be inferred from standard methods such as the Hantzsch thiazole synthesis, followed by bromination.

General Synthesis of 2,4,5-Alkyl-Substituted Thiazoles

The Hantzsch thiazole synthesis is a classical and versatile method for preparing thiazole rings. It involves the condensation of an α-haloketone with a thioamide. For 2,4,5-trimethylthiazole (a close analog), the reaction proceeds by reacting 3-bromo-2-butanone with thioacetamide.

Key Synthetic Reactions in Drug Development

The true utility of this compound for drug development professionals lies in its capacity as a versatile intermediate. The bromine atom at the 2-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful carbon-carbon bond-forming reaction between an organohalide and a boronic acid or ester. This reaction is extensively used in the synthesis of kinase inhibitors, where an aryl or heteroaryl group is coupled to the thiazole core.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Materials:

-

This compound (1.0 mmol, 1 equivalent)

-

Aryl or heteroaryl boronic acid (1.2 mmol, 1.2 equivalents)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Base, e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2 equivalents)

-

Anhydrous solvent system (e.g., 1,4-dioxane and water)

-

-

Procedure:

-

To a flame-dried reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

-

Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the required temperature (typically 80-100 °C) and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired coupled product.

-

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Application in Drug Discovery: Targeting the p38 MAPK Signaling Pathway

Thiazole derivatives are prominent scaffolds in the development of kinase inhibitors. The p38 mitogen-activated protein kinase (MAPK) pathway is a critical regulator of inflammatory responses and is implicated in diseases such as rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[7] Bromothiazoles, including this compound, are valuable starting materials for synthesizing potent and selective p38 MAPK inhibitors.[4][7]

The general strategy involves using the thiazole core as a central scaffold. The substituent at the 2-position, introduced via coupling to the bromine atom, can be tailored to interact with the ATP-binding pocket of the kinase, thereby inhibiting its activity.

Caption: Simplified p38 MAPK signaling pathway and point of inhibition.

In Vitro Kinase Assay Protocol

To evaluate the efficacy of newly synthesized inhibitors, an in vitro kinase assay is essential. This protocol provides a general method for assessing the inhibitory activity against a specific protein kinase like p38 MAPKα.

-

Materials:

-

Recombinant human p38 MAPKα enzyme

-

ATP and a suitable peptide substrate (e.g., MEF2C)

-

Synthesized inhibitor compounds (serially diluted in DMSO)

-

Assay buffer (containing Tris-HCl, MgCl₂, DTT)

-

A commercial luminescence-based kinase assay kit (e.g., Kinase-Glo®)

-

White, opaque 96-well microplates

-

-

Procedure:

-

Prepare serial dilutions of the inhibitor compounds in DMSO.

-

In a 96-well plate, add the recombinant p38 MAPKα enzyme, the peptide substrate, and the diluted inhibitor compounds to the assay buffer. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP levels by adding the luminescent reagent from the assay kit.

-

Measure luminescence using a plate reader. A lower signal indicates higher kinase activity (more ATP consumed) and thus lower inhibition.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

References

- 1. usbio.net [usbio.net]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 29947-24-8 | this compound | Bromides | Ambeed.com [ambeed.com]

- 4. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 28599-52-2 CAS MSDS (5-BROMO-2,4-DIMETHYL-1,3-THIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling of 2-Bromo-4,5-dimethylthiazole with various arylboronic acids. This reaction is a powerful tool for the synthesis of 2-aryl-4,5-dimethylthiazole derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids. The 2-aryl-4,5-dimethylthiazole core is a key structural motif in many biologically active compounds, and the Suzuki-Miyaura coupling provides an efficient route to access a library of these derivatives for drug discovery and development.

Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is depicted below:

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-Bromo-4,5-dimethylthiazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-bromo-4,5-dimethylthiazole. This versatile building block is a key intermediate in the synthesis of various biologically active compounds. The following sections detail several common palladium-catalyzed cross-coupling reactions, offering starting points for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of 2-aryl- and 2-heteroaryl-4,5-dimethylthiazoles, which are prevalent scaffolds in medicinal chemistry.

Quantitative Data Summary

| Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| (4-(methoxymethyl)phenyl)boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 80 | 2 | 82 | US8685986B2[1] |

| Arylboronic Acid (General) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-24 | 70-95 | General Protocol |

| Heteroarylboronic Acid (General) | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 12 | 65-90 | General Protocol |

*Yields are typical for similar heterocyclic substrates and may require optimization for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl- or heteroarylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd(dppf)Cl₂) (1-5 mol%)

-